molecular formula C10H9N3O3 B5661090 benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate

benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No. B5661090
M. Wt: 219.20 g/mol
InChI Key: CNXFYBVWLFZWSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide has been reported, yielding stable sydnone iminium N-oxides. This process highlights the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole alongside other compounds, demonstrating the versatility of the synthetic approach towards oxadiazole derivatives (Bohle & Perepichka, 2009).

Molecular Structure Analysis

The crystal and molecular structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined, providing insights into the structural aspects of oxadiazole derivatives. This analysis is crucial for understanding the chemical behavior and reactivity of these compounds (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

Oxadiazole derivatives are known for their reactivity and stability under various conditions. For example, the reaction between benzoic acid hydrazides and ethyl N-carbobenzyloxythionoglycinate yields 2-aminomethyl-1,3,4-oxadiazoles, showcasing the reactivity of oxadiazole derivatives in forming new compounds (Sikorski, Mischke, & Schulte, 1987).

Physical Properties Analysis

The synthesis and spectral analysis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides contribute to the understanding of the physical properties of oxadiazole derivatives. These studies provide valuable information on the spectroscopic characteristics and stability of these compounds (Khalid et al., 2016).

Chemical Properties Analysis

The chemical properties of benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate and related compounds can be inferred from studies on their synthesis, reactions, and stability. For instance, the use of 4-amino-2,1,3-benzothiadiazole as a removable bidentate directing group for the Pd(II)-catalyzed arylation/oxygenation of sp²/sp³ β-C-H bonds of carboxamides reveals the chemical versatility and potential applications of these compounds (Reddy, Bisht, Parella, & Babu, 2016).

properties

IUPAC Name

benzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-9-8(12-16-13-9)10(14)15-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXFYBVWLFZWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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